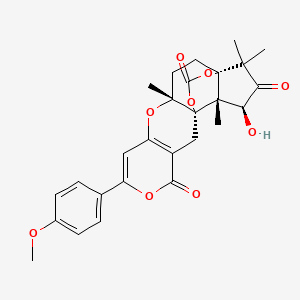
Millmerranone A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Millmerranone A is a meroterpene cyclic carbonate isolated from the Australian fungus Aspergillus sp. CMB-MRF324. This compound is part of a group of six new meroterpenes, named millmerranones A–F, and possesses a unique carbon skeleton bearing a rare cyclic carbonate . This compound has garnered significant interest due to its acetylcholinesterase inhibitory properties, making it a potential candidate for various scientific and medical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Millmerranone A is typically obtained through the cultivation of Aspergillus sp. CMB-MRF324 on brown rice. The cultivation process involves growing the fungus under controlled conditions to induce the production of the desired meroterpenes . The extraction and purification of this compound from the fungal culture involve solvent extraction, followed by chromatographic techniques to isolate the pure compound .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily produced in research laboratories through fungal cultivation and extraction processes. Further research and development are needed to establish efficient and scalable production methods for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions: Millmerranone A undergoes several types of chemical reactions, including:
Base-mediated rearrangement: This reaction leads to the formation of seco-millmerranone A, a derivative of this compound.
Oxidation and reduction reactions: These reactions can modify the functional groups present in this compound, leading to the formation of various derivatives.
Common Reagents and Conditions:
Base-mediated rearrangement: Typically involves the use of strong bases such as sodium hydroxide or potassium hydroxide under controlled conditions.
Oxidation reactions: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction reactions: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Major Products Formed:
Seco-millmerranone A: Formed through base-mediated rearrangement of this compound.
Various oxidized and reduced derivatives: Formed through oxidation and reduction reactions, respectively.
Applications De Recherche Scientifique
Millmerranone A has several scientific research applications, including:
Mécanisme D'action
Millmerranone A exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine . By inhibiting acetylcholinesterase, this compound increases the levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the context of neurodegenerative diseases, where cholinergic deficits are a hallmark .
Comparaison Avec Des Composés Similaires
Terreulactones A–D: These compounds are also meroterpenes isolated from Aspergillus sp.
Other meroterpenes: Various meroterpenes isolated from different fungal species exhibit similar structural features and biological activities.
Uniqueness of Millmerranone A: this compound is unique due to its rare cyclic carbonate structure and its potent acetylcholinesterase inhibitory properties . This combination of structural and biological features distinguishes it from other similar compounds and highlights its potential for various scientific and medical applications.
Propriétés
Formule moléculaire |
C27H28O9 |
|---|---|
Poids moléculaire |
496.5 g/mol |
Nom IUPAC |
(1S,10R,13S,16S,17S)-16-hydroxy-6-(4-methoxyphenyl)-10,14,14,17-tetramethyl-5,9,18,20-tetraoxapentacyclo[11.4.3.01,10.03,8.013,17]icosa-3(8),6-diene-4,15,19-trione |
InChI |
InChI=1S/C27H28O9/c1-23(2)19(28)20(29)25(4)26(23)11-10-24(3)27(25,36-22(31)35-26)13-16-18(34-24)12-17(33-21(16)30)14-6-8-15(32-5)9-7-14/h6-9,12,20,29H,10-11,13H2,1-5H3/t20-,24-,25+,26-,27-/m1/s1 |
Clé InChI |
GKWQLUNFIYNXHM-ZJQFWPFFSA-N |
SMILES isomérique |
C[C@@]12CC[C@@]34[C@@]([C@]1(CC5=C(O2)C=C(OC5=O)C6=CC=C(C=C6)OC)OC(=O)O3)([C@@H](C(=O)C4(C)C)O)C |
SMILES canonique |
CC1(C(=O)C(C2(C13CCC4(C2(CC5=C(O4)C=C(OC5=O)C6=CC=C(C=C6)OC)OC(=O)O3)C)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2S,5R)-5-amino-2-methylpiperidin-1-yl]-[2-[1-(cyclopropylmethyl)pyrrolo[2,3-b]pyridin-2-yl]-7-methoxy-1-methylbenzimidazol-5-yl]methanone;hydrochloride](/img/structure/B12411356.png)
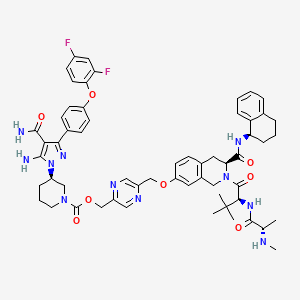

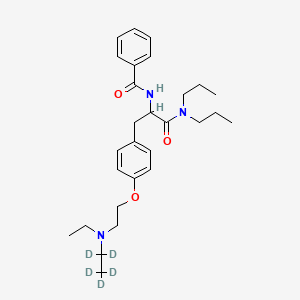
![(2R)-2-[(1S)-1,2-bis(18O)(oxidanyl)ethyl]-3,4-dihydroxy-2H-furan-5-one](/img/structure/B12411379.png)
![(2S)-6-amino-2-[[(2S)-2-[[2-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethoxy]acetyl]amino]-3-phenylpropanoyl]amino]-N-[2-[[3-[3-[3-ethyl-8-(trifluoromethyl)quinolin-4-yl]phenoxy]phenyl]sulfonyl-methylamino]ethyl]hexanamide](/img/structure/B12411384.png)

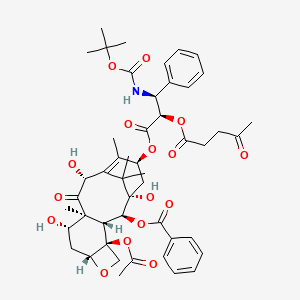
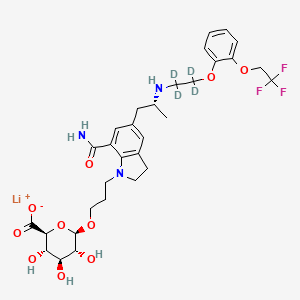
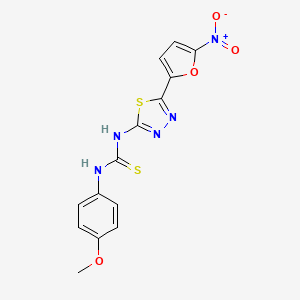
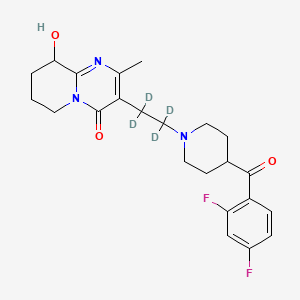

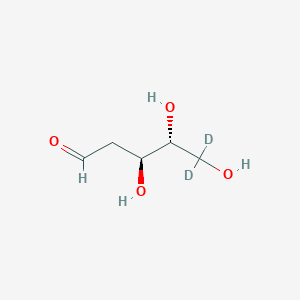
![(2S)-N-[4-(3-anilino-5-methyl-4-oxo-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-2-yl)pyridin-2-yl]-4,4-difluoro-2-(4-fluorophenyl)butanamide](/img/structure/B12411432.png)
